8S-HETrE

Description

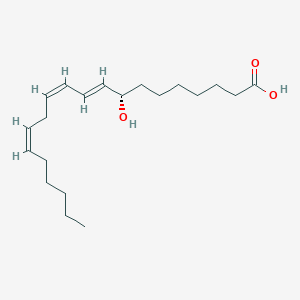

8S-Hydroxy-9E,11Z,14Z-eicosatrienoic acid (8S-HETrE) is a hydroxylated derivative of the 20-carbon polyunsaturated fatty acid (PUFA), eicosatrienoic acid. Its structure features three double bonds at positions 9E, 11Z, and 14Z, along with an S-configuration hydroxyl group at position 6. This compound belongs to the broader class of oxylipins, bioactive lipid mediators derived from the oxidation of PUFAs, which regulate inflammation, immunity, and cellular signaling .

Properties

IUPAC Name |

(8S,9E,11Z,14Z)-8-hydroxyicosa-9,11,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-10,13,16,19,21H,2-5,8,11-12,14-15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,16-13+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIQVURLERJJCK-RDCCVJQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC(CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\[C@H](CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334844 | |

| Record name | 8S-Hydroxy-9E,11Z,14Z-eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889573-69-7 | |

| Record name | 8S-Hydroxy-9E,11Z,14Z-eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid, also known as 8(S)-HETrE, is the enzyme 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the metabolism of the ω-6 fatty acid γ-linolenic acid (GLA) to form 8(S)-HETrE.

Mode of Action

8(S)-HETrE is formed from GLA by 5-lipoxygenase (5-LO) via a dihomo-γ-linolenic acid intermediate. The interaction of 8(S)-HETrE with its target enzyme leads to changes in the metabolic pathways of GLA, influencing the production of various lipid mediators.

Biochemical Pathways

8(S)-HETrE is involved in the lipoxygenase pathways . It is a metabolite of the ω-6 fatty acid γ-linolenic acid (GLA), and its formation involves the action of the enzyme 5-lipoxygenase (5-LO) on GLA. This pathway plays a significant role in lipid biochemistry and metabolic diseases.

Pharmacokinetics

It is known that the compound is supplied in solution, suggesting that it may be well-absorbed and distributed in the body

Result of Action

The action of 8(S)-HETrE has been studied in the context of diet-induced obesity. In a mouse model of high-fat high-sucrose diet-induced obesity, serum levels of 8(S)-HETrE were found to be decreased. This suggests that the compound may play a role in lipid metabolism and the development of obesity.

Action Environment

The action of 8(S)-HETrE can be influenced by environmental factors such as diet. For instance, a high-fat high-sucrose diet has been shown to decrease serum levels of 8(S)-HETrE. Additionally, the compound is sensitive to oxygen and direct sunlight, which can affect its stability.

Biochemical Analysis

Biochemical Properties

8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid interacts with various enzymes and proteins in biochemical reactions. It is formed from GLA by the enzyme 5-lipoxygenase (5-LO). The nature of these interactions involves the conversion of GLA to 8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid via a dihomo-γ-linolenic acid intermediate.

Cellular Effects

It has been observed that serum levels of 8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid are decreased in a mouse model of high-fat high-sucrose diet-induced obesity. This suggests that it may play a role in lipid metabolism and could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid involves its formation from GLA by the enzyme 5-lipoxygenase (5-LO) This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid may change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that 8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid is unstable to oxygen and direct sunlight, suggesting that it may degrade over time under certain conditions.

Metabolic Pathways

8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid is involved in the metabolic pathway of the ω-6 fatty acid γ-linolenic acid (GLA). It is formed from GLA by the enzyme 5-lipoxygenase (5-LO) via a dihomo-γ-linolenic acid intermediate. This process may involve interactions with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Biological Activity

8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid (8S-HETrE) is a polyunsaturated fatty acid derived from arachidonic acid, playing a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C20H34O3

- Molecular Weight : 322.48 g/mol

- Structural Features : Contains a hydroxyl group at the 8th carbon position and double bonds at the 9th, 11th, and 14th positions.

The unique structure of this compound contributes to its reactivity and interaction with biological membranes and proteins, influencing cellular signaling pathways.

This compound is primarily synthesized via the enzyme 5-lipoxygenase (5-LO) from gamma-linolenic acid (GLA). This synthesis occurs through the following pathway:

- Conversion of GLA to dihomo-γ-linolenic acid (DGLA) .

- Oxidation by 5-LO , leading to the formation of this compound.

This compound acts as a signaling molecule in inflammatory responses and has implications in cardiovascular health. Its hydroxyl group enhances its ability to interact with various receptors, particularly G-protein coupled receptors (GPCRs) involved in inflammation.

Inflammatory Response Modulation

Research indicates that this compound plays a significant role in modulating inflammatory responses:

- It can inhibit the production of pro-inflammatory cytokines.

- It has been shown to reduce inflammation in animal models of colitis and obesity.

Cardiovascular Health

Studies suggest that this compound may have protective effects against cardiovascular diseases:

- It influences endothelial function and may improve vascular health by modulating nitric oxide production .

Study on Reproductive Health

A study focused on reproductive functions indicated that treatment with this compound could influence reproductive hormones and fertility in animal models. The findings suggested potential applications in reproductive health management.

Obesity Model Research

In a mouse model subjected to a high-fat diet, serum levels of this compound were observed to decrease significantly. This decrease correlated with increased inflammatory markers, suggesting that maintaining adequate levels of this compound may be crucial for managing diet-induced obesity.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid | Four double bonds | Contains an additional double bond compared to eicosatrienoic acid |

| Arachidonic Acid | Precursor fatty acid | Lacks the hydroxyl group at position 8 |

| Gamma-Linolenic Acid | Three double bonds | Precursor for synthesis but lacks hydroxyl modification |

The distinct hydroxylation pattern of this compound differentiates it from other fatty acids, contributing to its unique biological activities.

Scientific Research Applications

Metabolic Disorders

Application Summary:

8S-HETrE is primarily studied for its role in obesity and metabolic diseases. Research indicates that serum levels of this compound are decreased in mouse models subjected to high-fat diets, suggesting its involvement in lipid metabolism regulation.

Methods of Application:

Researchers administer this compound to animal models on high-fat and high-sucrose diets to study its effects on metabolic processes. The compound is typically dissolved in ethanol for controlled dosage administration.

Results:

Studies have shown that this compound may modulate lipid metabolism and could be a potential target for obesity treatment .

Inflammation and Immune Response

Application Summary:

The compound is involved in inflammatory responses due to its role in the lipoxygenase pathway, which produces various inflammatory mediators.

Methods of Application:

Immunological assays treat immune cells with this compound to monitor changes in cytokine production and cell signaling.

Results:

Research suggests that this compound can inhibit pro-inflammatory cytokine production, indicating potential applications in anti-inflammatory therapies .

Cancer Research

Application Summary:

this compound’s role in cancer development and progression is under investigation, particularly regarding its effects on cell proliferation and apoptosis.

Methods of Application:

Cancer cell lines are treated with varying concentrations of this compound to assess its impact on growth and survival.

Results:

Preliminary findings indicate that this compound may influence cancer cell growth, warranting further exploration as a therapeutic candidate .

Cardiovascular Health

Application Summary:

The compound has been studied for its effects on cardiovascular health, particularly concerning platelet aggregation and blood flow.

Methods of Application:

In vitro studies involve introducing this compound to platelet-rich plasma to evaluate its effects on platelet function.

Results:

Findings suggest that this compound can alter platelet aggregation, highlighting its potential role in managing cardiovascular diseases .

Gastrointestinal Health

Application Summary:

Research has explored the effects of this compound on gastrointestinal health, particularly in inflammatory bowel diseases (IBD).

Methods of Application:

Animal models and cell cultures are used to study the impact of this compound on gut inflammation.

Results:

Studies indicate that this compound may enhance gut mucosal immunity and could be a target for IBD treatment .

Respiratory Diseases

Application Summary:

The influence of this compound on respiratory conditions characterized by inflammation, such as asthma, is being investigated.

Methods of Application:

Animal models or human respiratory cell lines are treated with this compound to observe its effects on airway inflammation.

Results:

Initial research suggests that this compound may affect airway smooth muscle cells, implicating it in asthma pathophysiology .

Ocular Health

Application Summary:

The compound's effects on ocular health, especially concerning inflammatory eye diseases, have been preliminarily studied.

Methods of Application:

Ophthalmic research involves applying this compound to eye tissue cultures or animal models.

Results:

Preliminary studies suggest potential therapeutic benefits for inflammatory processes in ocular diseases .

Reproductive Health

Application Summary:

Investigations into the role of this compound in reproductive functions and fertility are ongoing.

Methods of Application:

Reproductive cell lines or animal models are treated with the compound to assess its influence on reproductive hormones.

Results:

Findings indicate that this compound may interact with reproductive hormones, potentially affecting fertility .

Comparison with Similar Compounds

Non-Hydroxylated Analogs

- 8Z,11Z,14Z-Eicosatrienoic Acid: A precursor to 8S-HETrE, this compound lacks the hydroxyl group at position 7. It is implicated in plant-microbe interactions and human lipid metabolism. For example, it recruits beneficial rhizosphere microorganisms in Coptis chinensis to suppress pathogens . In humans, it is associated with cardiovascular disease biomarkers and shows dynamic changes during pregnancy and postpartum recovery .

Epoxy Derivatives

- 8,9-Epoxyeicosatrienoic Acid (8,9-EET): This epoxide, derived from arachidonic acid, shares the 8,11,14 double bond positions but replaces the hydroxyl group with an epoxide ring. 8,9-EET is a vasodilator and anti-inflammatory mediator produced by cytochrome P450 enzymes. Unlike this compound, its activity is modulated by soluble epoxide hydrolase (sEH), which hydrolyzes it to diols .

Hydroxylated Analogs

- 5S-HETE and 15S-HETE: These hydroxylated eicosatetraenoic acids differ in hydroxyl position (5S or 15S) and double bond configuration. 5S-HETE is pro-inflammatory, promoting neutrophil activation, while 15S-HETE resolves inflammation by inhibiting leukotriene synthesis . The 8S-hydroxyl group in this compound may confer unique receptor-binding properties, though its exact role requires further study.

- 5,6-Dihydroxy-8Z,11Z,14Z-Eicosatrienoic Acid: This dihydroxy variant, linked to severe COVID-19 outcomes, demonstrates that additional hydroxyl groups enhance anti-inflammatory or pro-resolving activities. Lower serum levels correlate with higher mortality, suggesting a protective role in immune regulation .

Analytical Techniques for Detection and Quantification

- Liquid Chromatography-Mass Spectrometry (LC-MS) :

Used to differentiate this compound from isomers via unique precursor-product ion transitions. For example, this compound can be distinguished from 8,9-EET by its hydroxylation-specific fragmentation pattern . - Solid-Phase Extraction (SPE) :

Effective for isolating hydroxylated fatty acids from biological matrices, leveraging polarity differences between epoxides, diols, and hydroxylated species .

Key Structural and Functional Differences (Table)

Preparation Methods

Enzymatic Conversion via 5-Lipoxygenase

The enzyme 5-lipoxygenase (5-LO) catalyzes the stereoselective hydroxylation of GLA at the 8th carbon, forming this compound as a downstream metabolite. This reaction occurs in vivo in immune cells and epithelial tissues, but in vitro replication requires:

-

Substrate preparation : GLA is dissolved in ethanol or dimethyl sulfoxide (DMSO) to enhance solubility.

-

Enzyme activation : Calcium ions (Ca²⁺) and ATP are added to stimulate 5-LO activity.

-

Incubation conditions : Reactions are conducted at 37°C under oxygen-controlled environments to prevent auto-oxidation.

Cytochrome P450 (CYP) Epoxygenase Pathways

Alternative routes involve CYP epoxygenases, which oxidize arachidonic acid to epoxy-eicosatrienoic acids (EETs). Soluble epoxide hydrolase (sEH) subsequently hydrolyzes these intermediates to dihydroxy derivatives, including this compound.

Extraction and Sample Preparation

Biological Sample Collection

This compound is typically extracted from biological matrices such as plasma, hemolymph, or cultured cell supernatants. Key steps include:

Solid-Phase Extraction (SPE)

| Parameter | Specification |

|---|---|

| SPE cartridge | Strata-X polymeric reverse phase (Phenomenex) |

| Conditioning | 6 mL methanol followed by 6 mL H₂O |

| Loading | 100 µL internal standard mix + 10 µL sample |

| Wash | 6 mL 15% methanol in water |

| Elution | 6 mL methanol with 0.1% acetic acid |

| Reconstitution | 50 µL Buffer A (63% H₂O, 37% ACN, 0.02% acetic acid) |

This protocol achieves >90% recovery of this compound while minimizing matrix interference.

Analytical Quantification via LC-MS/MS

Liquid Chromatography Parameters

| Column | Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm) |

|---|---|

| Mobile phase A | 0.02% acetic acid in H₂O |

| Mobile phase B | Acetonitrile with 0.02% acetic acid |

| Gradient | 37% B (0–2 min), 37–85% B (2–15 min), 85% B (15–18 min) |

| Flow rate | 0.3 mL/min |

Mass Spectrometry Settings

| Parameter | Value |

|---|---|

| Ionization mode | Electrospray ionization (ESI) negative |

| Capillary voltage | 2.5 kV |

| Source temperature | 150°C |

| Desolvation gas | 800 L/h nitrogen |

| MRM transition | m/z 319 → 219 (collision energy: 18 eV) |

This method detects this compound at limits of quantification (LOQ) as low as 5 pg/mL.

Applications in Metabolic and Inflammatory Research

Prepared this compound has been applied to:

-

Obesity studies : Administered intraperitoneally (1 µg/g body weight) to murine models to assess lipid metabolism dysregulation.

-

Inflammation assays : Incubated with macrophages at 100 nM to quantify cytokine suppression (e.g., TNF-α, IL-6).

Challenges and Methodological Refinements

Isomer Resolution

Chiral separation of this compound from its 8R-epimer necessitates:

Q & A

Basic Research Questions

Q. What is the chemical structure and IUPAC nomenclature of 8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid?

- Answer : The compound is a hydroxylated derivative of eicosatrienoic acid with three double bonds at positions 9 (E-configuration), 11 (Z), and 14 (Z), and an 8S-hydroxyl group. Its IUPAC name is (8S)-hydroxyicosa-9E,11Z,14Z-trienoic acid. Structurally related analogs (e.g., 5,6-EET, 8,9-EET) share similar unsaturated backbones but differ in hydroxylation positions and stereochemistry .

Q. Through which enzymatic pathways is this compound synthesized?

- Answer : Biosynthesis occurs via cytochrome P450 (CYP) epoxygenase or lipoxygenase (LOX) pathways. CYP enzymes oxidize arachidonic acid to epoxy-eicosatrienoic acids (EETs), which are hydrolyzed by soluble epoxide hydrolase (sEH) to dihydroxy derivatives. The 8S-hydroxy configuration suggests stereoselective hydroxylation, potentially involving CYP2C subfamily enzymes or LOX isoforms .

Q. What are the standard analytical methods for detecting and quantifying this compound?

- Answer : Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) using multiple reaction monitoring (MRM) is the gold standard. Key parameters include:

- Precursor/product ions : Optimized transitions (e.g., m/z 319 → 219 for hydroxylated analogs).

- Sample prep : Solid-phase extraction (SPE) with Oasis-HLB cartridges and stabilization using antioxidants (e.g., triphenylphosphine) .

Advanced Research Questions

Q. How to design experiments investigating its role in inflammatory models?

- Answer : Use LPS-induced systemic inflammation models (e.g., murine) to track temporal changes in plasma levels via LC-MS. Include knockout models (e.g., sEH-null mice) to assess metabolic stability. Validate findings with orthogonal assays (e.g., ELISA for downstream prostaglandins) .

Q. How to resolve contradictory data on its biological activity?

- Answer : Discrepancies may arise from isoform-specific effects or experimental conditions. Strategies include:

- Dose-response studies : Test physiologically relevant concentrations (nM–µM).

- Cell-type specificity : Compare outcomes in primary cells (e.g., macrophages) vs. immortalized lines.

- Metabolite profiling : Quantify downstream oxylipins to contextualize pathway activity .

Q. What advanced techniques are used for structural elucidation of its metabolites?

- Answer : High-resolution MS (HR-MS) with collision-induced dissociation (CID) fragments key functional groups. For stereochemical analysis:

- Chiral chromatography : Use columns with cellulose-based stationary phases.

- Synthetic standards : Compare retention times and fragmentation patterns with commercially available isomers (e.g., 8,9-DiHETrE) .

Methodological Best Practices

- Handling and Storage : Store in ethanol under inert gas (N₂) at -20°C to prevent auto-oxidation. Avoid aqueous solutions for >24 hours due to instability .

- Safety : Follow GHS protocols for flammable liquids (Category 2) and eye irritants (Category 2A). Use spark-free tools and static-safe containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.